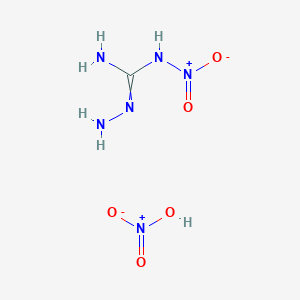
2-Amino-1-nitroguanidine;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-nitroguanidine;nitric acid is a high-energy nitrogen-rich compound known for its good detonation properties and low sensitivities. It has a central carbon atom with three small groups around it, including an amino group, a hydrazine group, and a nitroxyl group
Vorbereitungsmethoden
The synthesis of 2-Amino-1-nitroguanidine typically involves the hydrazinolysis of nitroguanidine. This process can be carried out by reacting nitroguanidine with hydrazine under controlled conditions . The compound can also be protonated by strong mineral acids or acidic heterocycles to form various salts, such as nitrate and perchlorate salts . Industrial production methods often involve the use of nitric acid and other reagents to achieve the desired product.
Analyse Chemischer Reaktionen
2-Amino-1-nitroguanidine undergoes various types of chemical reactions, including:
Reduction Reactions: These reactions involve the reduction of the nitro group to form different products.
Acylation Reactions: The compound can react with acylating agents to form acylated derivatives.
Salification Reactions: It can form salts with various acids.
Coordination Reactions: The compound can coordinate with metal ions to form complexes.
Aldimine Condensation Reactions: It can undergo condensation reactions with aldehydes to form aldimines.
Cyclization Reactions: The compound can cyclize to form ring structures.
Azide Reactions: It can react with azides to form azido derivatives.
Common reagents used in these reactions include reducing agents, acylating agents, acids, metal salts, aldehydes, and azides
Wissenschaftliche Forschungsanwendungen
2-Amino-1-nitroguanidine has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of new energetic materials and as a precursor for various chemical reactions.
Biology: The compound has been studied for its potential biological activities and applications in the development of biologically active compounds.
Industry: The compound is used in the production of explosives, propellants, and other energetic materials.
Wirkmechanismus
The mechanism of action of 2-Amino-1-nitroguanidine involves its ability to undergo various chemical reactions, leading to the formation of energetic materials. The molecular targets and pathways involved in these reactions include the reduction of the nitro group, coordination with metal ions, and the formation of salts and complexes .
Vergleich Mit ähnlichen Verbindungen
2-Amino-1-nitroguanidine is unique due to its simple molecular structure and high reactivity. Similar compounds include:
1-Amino-3-nitroguanidine: This compound is also a high-energy nitrogen-rich compound with similar properties and applications.
1,2-Dinitroguanidine: Another energetic material with similar reactivity and applications.
These compounds share similar properties but differ in their molecular structures and specific applications.
Eigenschaften
CAS-Nummer |
187227-89-0 |
|---|---|
Molekularformel |
CH6N6O5 |
Molekulargewicht |
182.10 g/mol |
IUPAC-Name |
2-amino-1-nitroguanidine;nitric acid |
InChI |
InChI=1S/CH5N5O2.HNO3/c2-1(4-3)5-6(7)8;2-1(3)4/h3H2,(H3,2,4,5);(H,2,3,4) |
InChI-Schlüssel |
FMAXRAJQUCPQHD-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NN)(N)N[N+](=O)[O-].[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


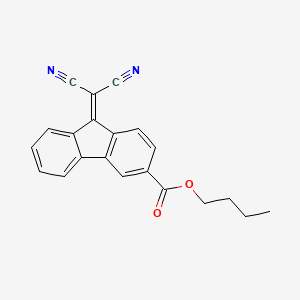


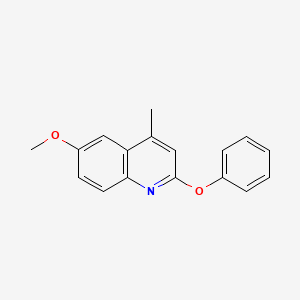
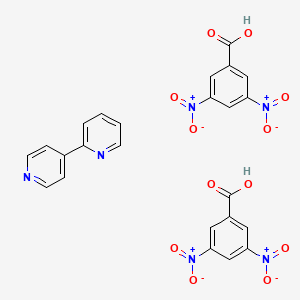
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)

![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)
![2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14250366.png)
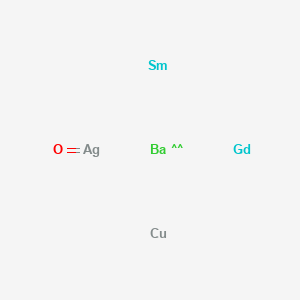
![Methanone, [2-(1-hexynyl)phenyl]phenyl-](/img/structure/B14250374.png)
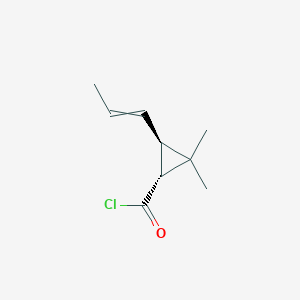
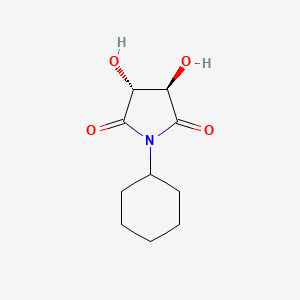
phosphanium](/img/structure/B14250395.png)
